molecular formula C10H9ClF2O2 B179678 Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate CAS No. 135334-14-4

Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate

Cat. No.: B179678
CAS No.: 135334-14-4
M. Wt: 234.62 g/mol
InChI Key: JEZFHRLBCLCNEP-UHFFFAOYSA-N
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Description

Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate is an organic compound that belongs to the class of esters It is characterized by the presence of a 3-chlorophenyl group and two fluorine atoms attached to the alpha carbon of the acetate group

Scientific Research Applications

Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential as a precursor in the development of pharmaceutical agents.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Safety and Hazards

The safety data sheet for 2-(3-Chlorophenyl)ethylamine, a related compound, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

While specific future directions for Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate are not mentioned in the search results, related compounds have been discussed. For instance, compounds with substituted phenyl rings are considered as a perfect side chain for the indole nucleus for the development of new antioxidant agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate typically involves the esterification of 2-(3-chlorophenyl)-2,2-difluoroacetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom on the phenyl ring can be replaced by nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.

    Reduction: The compound can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium amide or thiourea in polar aprotic solvents like dimethyl sulfoxide.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

Major Products Formed

    Nucleophilic substitution: Substituted phenyl derivatives.

    Hydrolysis: 2-(3-chlorophenyl)-2,2-difluoroacetic acid and ethanol.

    Reduction: 2-(3-chlorophenyl)-2,2-difluoroethanol.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(4-chlorophenyl)-2,2-difluoroacetate
  • Ethyl 2-(3-bromophenyl)-2,2-difluoroacetate
  • Ethyl 2-(3-chlorophenyl)-2,2-dichloroacetate

Uniqueness

Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate is unique due to the specific positioning of the chlorine atom on the phenyl ring and the presence of two fluorine atoms on the alpha carbon

Properties

IUPAC Name

ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClF2O2/c1-2-15-9(14)10(12,13)7-4-3-5-8(11)6-7/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEZFHRLBCLCNEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC(=CC=C1)Cl)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80577543
Record name Ethyl (3-chlorophenyl)(difluoro)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80577543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135334-14-4
Record name Ethyl (3-chlorophenyl)(difluoro)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80577543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of copper bronze (2.93 g, 46.1 mmol) in DMSO (5.0 mL) was added ethyl bromodifluoroacetate (3.2 mL, 25 mmol) under argon at room temperature (see Sato, K. et al; Chem. Pharm. Bull. 47:1013-1016, 1999). After stirring for 1 h, 1-chloro-3-iodobenzene (2.57 mL, 20.8 mmol) was added under argon at room temperature. After shaking for 3 days, the mixture was diluted with saturated NH4Cl (50 mL) and extracted with ether (25 mL). The biphasic mixture was filtered through a pad of Celite, and the filter cake was washed with ether (25 mL). The organic layer was separated from the filtrate, and the aqueous layer was extracted with ether (25 mL). The combined organic layers were washed with saturated NH4Cl (2×15 mL) and brine (15 mL), dried (Na2SO4), and concentrated to afford the title compound (4.77 g, 97%) as a clear yellow oil. 1H NMR (300 MHz, CDCl3) δ 7.63-7.59 (m, 1H), 7.53-7.45 (m, 2H), 7.43-7.36 (m, 1H), 4.31 (q, J=7.2 Hz, 2H), 1.32 (t, J=7.2 Hz, 3H).
Quantity
3.2 mL
Type
reactant
Reaction Step One
Quantity
2.57 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Four
Name
copper bronze
Quantity
2.93 g
Type
catalyst
Reaction Step Four
Yield
97%

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